

# Spectroscopic Analysis of 1-(2-Hydroxyethyl)piperazine: A Technical Guide

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## Compound of Interest

Compound Name: **1-(2-Hydroxyethyl)piperazine**

Cat. No.: **B140597**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of **1-(2-Hydroxyethyl)piperazine**, a key building block in the synthesis of various pharmaceutical compounds. The guide details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering insights into the molecular structure and functional groups of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **1-(2-Hydroxyethyl)piperazine** was acquired in deuterated chloroform (CDCl<sub>3</sub>). The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
a	3.64	Triplet	2H	-CH <sub>2</sub> -OH
b	2.90	Broad Singlet	1H	-OH, -NH
c	2.52	Triplet	2H	-N-CH <sub>2</sub> -CH <sub>2</sub> -OH
d	2.48	Multiplet	8H	Piperazine ring protons

**Spectral Interpretation:** The <sup>1</sup>H NMR spectrum displays four distinct signals corresponding to the different proton environments in the molecule. The triplet at 3.64 ppm is assigned to the methylene protons adjacent to the hydroxyl group. The broad singlet at 2.90 ppm is characteristic of the exchangeable protons of the hydroxyl and the secondary amine groups. The triplet at 2.52 ppm corresponds to the methylene protons on the ethyl group attached to the piperazine nitrogen. The multiplet at 2.48 ppm represents the eight protons of the piperazine ring.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
60.5	-CH <sub>2</sub> -OH
59.3	-N-CH <sub>2</sub> -CH <sub>2</sub> -OH
53.9	Piperazine ring carbons (C3, C5)
46.0	Piperazine ring carbons (C2, C6)

**Spectral Interpretation:** The <sup>13</sup>C NMR spectrum shows four signals, confirming the four distinct carbon environments in **1-(2-Hydroxyethyl)piperazine**. The signal at 60.5 ppm is attributed to the carbon of the hydroxymethyl group. The peak at 59.3 ppm corresponds to the methylene

carbon of the ethyl group attached to the piperazine ring. The two signals at 53.9 ppm and 46.0 ppm are assigned to the non-equivalent carbons of the piperazine ring.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3350-3150	Strong, Broad	O-H (alcohol) and N-H (secondary amine) stretching
2940-2800	Strong	C-H (alkane) stretching
1450	Medium	C-H bending
1150-1050	Strong	C-N stretching
1050-1000	Strong	C-O stretching

**Spectral Interpretation:** The IR spectrum of **1-(2-Hydroxyethyl)piperazine** exhibits characteristic absorption bands confirming its structure. A strong and broad band in the region of 3350-3150 cm<sup>-1</sup> is indicative of the O-H stretching of the alcohol and N-H stretching of the secondary amine, likely with hydrogen bonding. The strong absorptions in the 2940-2800 cm<sup>-1</sup> range are due to the C-H stretching of the alkyl groups. The presence of strong bands for C-N stretching (1150-1050 cm<sup>-1</sup>) and C-O stretching (1050-1000 cm<sup>-1</sup>) further corroborates the structure.

## Experimental Protocols

### NMR Spectroscopy

**Sample Preparation:** Approximately 10-20 mg of **1-(2-Hydroxyethyl)piperazine** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.

**Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz NMR spectrometer.

**<sup>1</sup>H NMR Acquisition:**

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm

**<sup>13</sup>C NMR Acquisition:**

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 128
- Relaxation Delay: 2.0 s
- Spectral Width: 250 ppm

## IR Spectroscopy

Sample Preparation: A thin film of neat **1-(2-Hydroxyethyl)piperazine** was placed between two potassium bromide (KBr) plates.

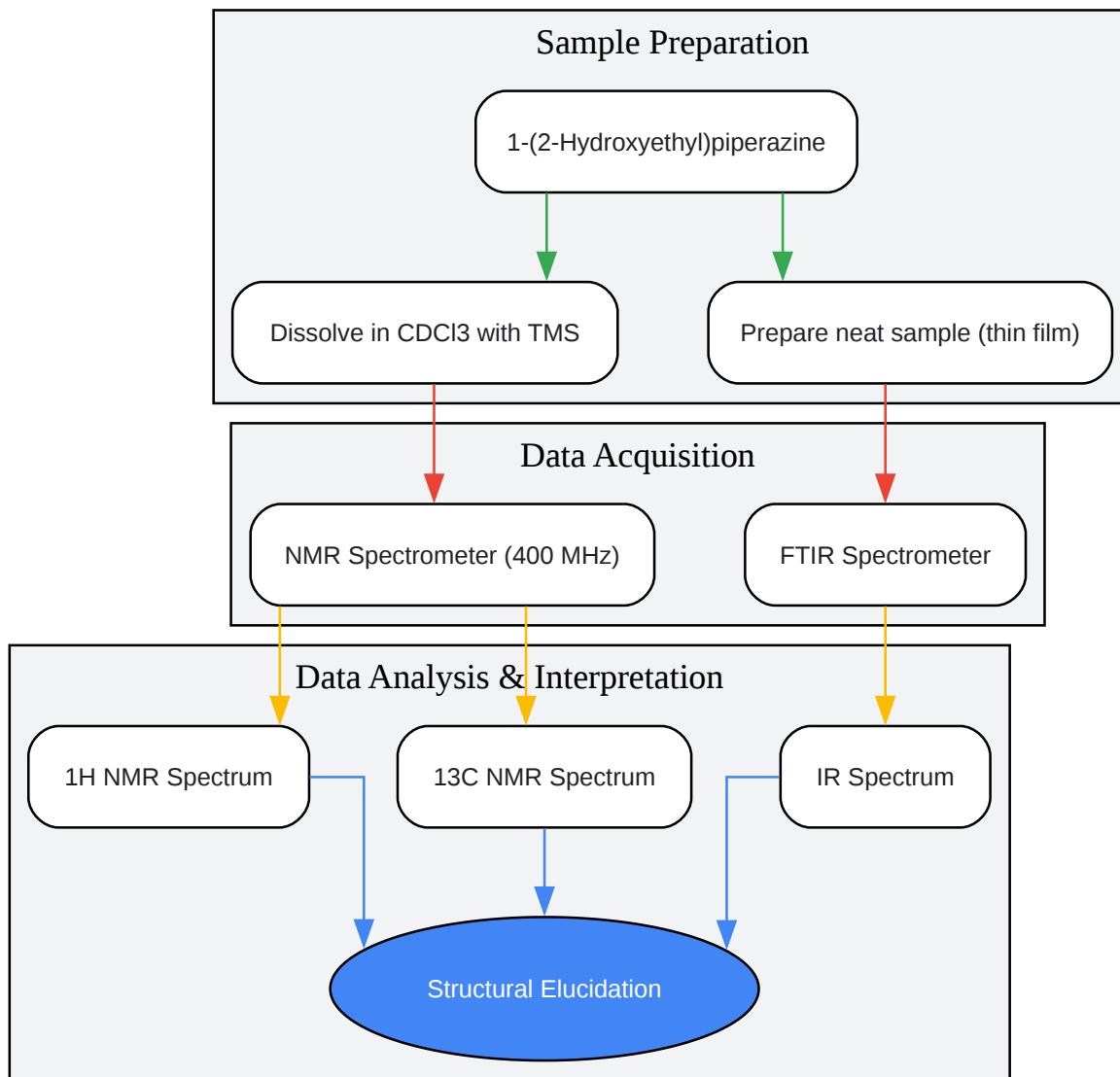
Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

**Data Acquisition:**

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- A background spectrum of the empty sample compartment was recorded prior to the sample analysis.

# Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **1-(2-Hydroxyethyl)piperazine**.



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## Workflow for the spectroscopic analysis of **1-(2-Hydroxyethyl)piperazine**.

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